molecular formula C21H23N3O7S B3260349 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 329906-04-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No.: B3260349
CAS No.: 329906-04-9
M. Wt: 461.5 g/mol
InChI Key: ZKITWJXXYOJEFD-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzamide core substituted with a sulfamoyl group and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, which is then coupled with the appropriate amine derivative to form the final product. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to its specific structural features and the presence of the dioxoisoindoline moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-30-12-10-24(11-13-31-2)32(28,29)15-8-6-14(7-9-15)19(25)22-17-5-3-4-16-18(17)21(27)23-20(16)26/h3-9H,10-13H2,1-2H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKITWJXXYOJEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Reactant of Route 6
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4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

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